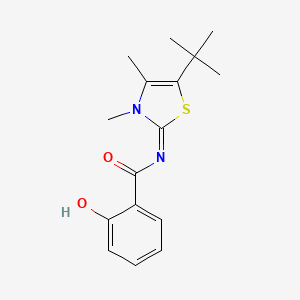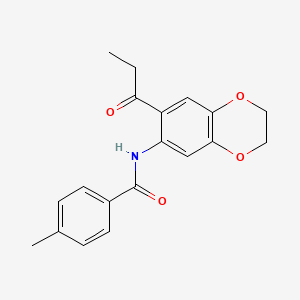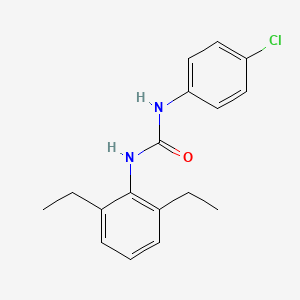![molecular formula C13H13N7 B5654653 N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine](/img/structure/B5654653.png)
N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored through various methods. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates a method that might be adaptable to the synthesis of our target compound under specific conditions, showcasing the utility of enamines in the production of pyrimidine derivatives with significant yields (Furrer, Wágner, & Fehlhaber, 1994). Another example is the use of p-toluenesulfonic acid in the one-pot synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amines, highlighting an efficient, eco-friendly approach that might offer insights into the synthesis of N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine (Jadhav, Kim, Lim, & Jeong, 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, including crystal structure and density functional theory (DFT) studies. For example, the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine reveal insights into the conformation, intramolecular interactions, and electronic structure of pyrimidine derivatives, which could be relevant for understanding the structure of N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of pyrimidine derivatives can vary widely depending on their specific substitutions and functional groups. Studies on similar compounds, such as the synthesis and characterization of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido(2,3-d)pyrimidin-4-amines, provide valuable data on their reactivity, highlighting potential pathways for further functionalization and the impact of different substituents on their chemical behavior (Maheswaran, Saleshier, Mahalakshmi, Kannan, Parthiban, An, & Reddy, 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. Research on compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine contributes to our understanding of how structural features influence these properties, which can be applied to predict and optimize the physical characteristics of N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine (Murugavel, Madhanraj, Kumar, Nagarajan, & Ponnuswamy, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for understanding the behavior of pyrimidine derivatives in chemical syntheses and other applications. For instance, the synthesis, characterization, and exploration of the reactivity of pyrazole derivatives shed light on the influence of different substituents on the chemical properties of pyrimidine derivatives, offering insights that could be relevant for the chemical property analysis of our target compound (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Propiedades
IUPAC Name |
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-20(12-5-6-14-9-15-12)8-10-3-2-4-11(7-10)13-16-18-19-17-13/h2-7,9H,8H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKQULMUHYMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=NNN=N2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![rel-(4aS,8aS)-2-[1-(4-methylphenyl)-4-piperidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654611.png)


![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)
![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)
![2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5654657.png)

![(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)
![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)